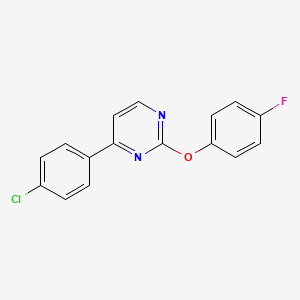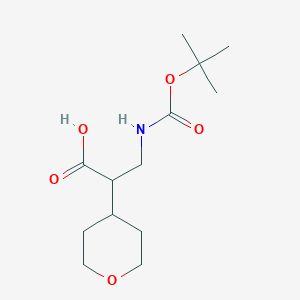
3-((tert-ブトキシカルボニル)アミノ)-2-(テトラヒドロ-2H-ピラン-4-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid is a compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . It is a derivative of amino acids, featuring a tert-butoxycarbonyl (Boc) protecting group and an oxan-4-yl group. This compound is often used in organic synthesis and research due to its unique structural properties.
科学的研究の応用
3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The oxan-4-yl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce the free amino acid .
作用機序
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxan-4-yl group provides additional stability and reactivity to the molecule .
類似化合物との比較
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid: Similar in structure but with different positioning of functional groups.
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: Another Boc-protected amino acid with different substituents.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid is unique due to its combination of the Boc protecting group and the oxan-4-yl group, which confer specific reactivity and stability properties. This makes it particularly useful in synthetic chemistry and biochemical research .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-8-10(11(15)16)9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNQDIGOZRCSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2487046.png)
![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)
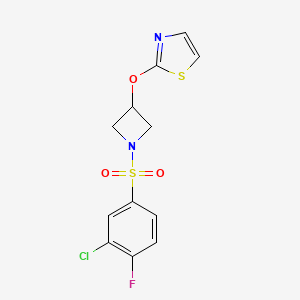
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)
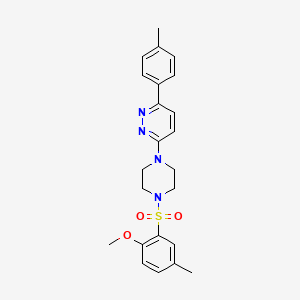
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)
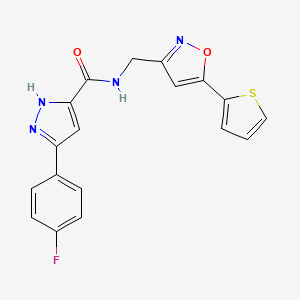
![2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487058.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2487060.png)

